Deacetoxy(7)-7-oxokhivorinic acid

Description

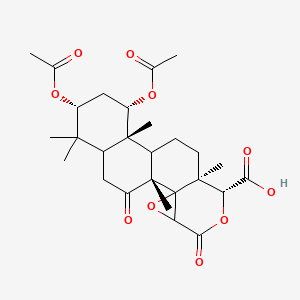

Deacetoxy(7)-7-oxokhivorinic acid is a triterpenoid derivative identified in the methanol extract of Kalanchoe tomentosa using UPLC/MS/MS analysis . Its retention time (Rt) was reported as 9.2 minutes in one study and 6.3 minutes in another, suggesting variability due to chromatographic conditions . The compound has a molecular formula of C27H36O10 and a molecular weight of 521.2339 g/mol (measured as [M+H]+ ion) . Structural features include a deacetoxy group at position 7 and a ketone (oxo) substitution at the same carbon, distinguishing it from its acetylated precursors. It is part of a broader class of limonoids and triterpenoids, which are known for diverse bioactivities, including anti-inflammatory and cytotoxic effects .

Properties

Molecular Formula |

C27H36O10 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(1R,7R,8S,12S,13S,15R)-13,15-diacetyloxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylic acid |

InChI |

InChI=1S/C27H36O10/c1-12(28)34-17-11-18(35-13(2)29)25(6)14-8-9-24(5)19(21(31)32)36-22(33)20-27(24,37-20)26(14,7)16(30)10-15(25)23(17,3)4/h14-15,17-20H,8-11H2,1-7H3,(H,31,32)/t14?,15?,17-,18+,19+,20?,24+,25-,26+,27?/m1/s1 |

InChI Key |

WROKSYFOSDWFHL-UQVLWQGYSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3(C(=O)C2)C)O5)C(=O)O)C)C)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C(=O)O)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the extraction and purification from natural sources such as the seed oil of Carapa guianensis . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like ursodeoxycholic acid are prepared through electroreduction and other organic synthesis methods . Industrial production methods for such compounds typically involve large-scale extraction and purification processes, often utilizing chromatography and crystallization techniques .

Chemical Reactions Analysis

DEACETOXY(7)-7-OXOKHIVORINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

DEACETOXY(7)-7-OXOKHIVORINIC ACID has several scientific research applications. In chemistry, it is studied for its unique structure and reactivity . In biology and medicine, it has been shown to reduce intracellular triglyceride content and enhance autophagy in HepG2 cells, making it a potential candidate for treating metabolic disorders . Additionally, its anti-inflammatory and anti-malarial activities have been explored in various studies . In the industry, it is used in the formulation of insect-repelling and anti-inflammatory products .

Mechanism of Action

The mechanism of action of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the modulation of lipid metabolism and autophagy pathways . It reduces intracellular triglyceride content by inhibiting the activity of acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in malonyl-CoA levels, thereby promoting the oxidation of fatty acids and reducing triglyceride accumulation . Additionally, it enhances autophagy by upregulating the expression of autophagy-related proteins .

Comparison with Similar Compounds

Table 1: Comparative Bioactivity Data of this compound and Related Compounds

Note: Bioactivity data (negative values) likely represent binding energies (kcal/mol) or inhibitory potencies. Lower (more negative) values indicate stronger activity .

Key Observations:

Structural Similarities: 7-Deacetoxy-7-oxogedunin shares the deacetoxy and oxo substitutions at C7 but is derived from gedunin, a limonoid with a distinct core structure compared to khivorinic acid . 1-O-Deacetyl-6-deoxykhayanolide E and 1-O-Deacetyl-2α-hydroxykhayanolide E exhibit modifications at C1 and C6/C2α, highlighting positional variability in deacetylation and hydroxylation among analogs .

Bioactivity Trends: 7-Deacetoxy-7-oxogedunin shows moderate activity across assays (range: −51.6 to −93.6), while 1-O-Deacetyl-6-deoxykhayanolide E demonstrates stronger inhibition in certain targets (e.g., −104.2 and −102.8) . this compound’s activity remains unquantified in the provided evidence, but its structural analogs suggest that deacetoxy and oxo groups enhance target binding compared to acetylated precursors (e.g., 7-Deacetylgedunin) .

Chromatographic Behavior: this compound elutes earlier (Rt = 6.3–9.2 min) than larger triterpenoids like ganolucidic acid C (Rt = 10.7 min), reflecting its intermediate polarity .

Research Implications and Gaps

- Structural Elucidation : Full NMR or X-ray data for this compound are absent in the evidence, limiting direct comparison of its stereochemistry with gedunin derivatives .

- Biological Assays : The compound’s bioactivity warrants further testing using the same assays applied to its analogs (e.g., enzyme inhibition, cytotoxicity) .

- Source Diversity : The compound has been identified in Kalanchoe tomentosa and Schisandra chinensis, suggesting widespread occurrence in medicinal plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.